(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
CAS No.:
Cat. No.: VC13804476
Molecular Formula: C16H21BO4
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21BO4 |
|---|---|
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | methyl (E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
| Standard InChI | InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-7-6-8-12(13)10-11-14(18)19-5/h6-11H,1-5H3/b11-10+ |
| Standard InChI Key | MKIRIGDAQDTRDN-ZHACJKMWSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2/C=C/C(=O)OC |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C=CC(=O)OC |
Introduction
(E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a boron-containing organic compound with a specific stereochemistry indicated by the "(E)" prefix, denoting its trans configuration. This compound is used in various chemical reactions, particularly in the context of cross-coupling reactions due to its boronate ester functionality.
Key Characteristics:
-
CAS Number: 372193-92-5
-
Molecular Formula: CHBO
-
Molecular Weight: 288.15 g/mol
-
Purity and Specification: Typically stored under inert conditions at 2-8°C to maintain stability .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of a phenylboronic acid derivative with an acrylate ester in the presence of a catalyst. It is used as a precursor in organic synthesis, particularly for the formation of complex molecules through cross-coupling reactions.
Synthesis Overview:
-
Starting Materials: Phenylboronic acid derivatives and acrylate esters.
-
Reaction Conditions: Typically involves a palladium catalyst and a base.
-
Applications: Used in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.
Safety and Handling
Given its chemical nature, (E)-Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate requires careful handling. It is classified with hazard statements indicating potential harm if ingested, inhaled, or if it comes into contact with skin.
Hazard Information:
-
Signal Word: Warning
-
Hazard Statements: H302, H312, H332 (harmful if swallowed, in contact with skin, or if inhaled) .
Data Table
| Property | Value |
|---|---|
| CAS Number | 372193-92-5 |
| Molecular Formula | CHBO |
| Molecular Weight | 288.15 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Hazard Statements | H302, H312, H332 |
Future Directions:
-
Cross-Coupling Reactions: Further exploration of its use in forming complex molecules.
-
Materials Science: Potential applications in the synthesis of novel materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume